N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
CAS No.: 1020722-29-5
Cat. No.: VC2618393
Molecular Formula: C16H16Cl2N2O2
Molecular Weight: 339.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020722-29-5 |
|---|---|
| Molecular Formula | C16H16Cl2N2O2 |
| Molecular Weight | 339.2 g/mol |
| IUPAC Name | N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide |
| Standard InChI | InChI=1S/C16H16Cl2N2O2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8,19H2,(H,20,21) |
| Standard InChI Key | DHEJDETZFHTBPS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Introduction
Chemical Properties and Structure
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide presents an intricate molecular structure that directly influences its chemical and biological properties. The compound contains an amide functional group (-C(=O)NH-) that connects the 3-aminophenyl group to the butanamide backbone. This amide bond is significant as it provides stability and serves as both a hydrogen bond donor and acceptor in biological systems. The dichlorophenoxy group, with chlorine atoms at the 2- and 4-positions of the phenyl ring, contributes to the compound's lipophilicity and potential for interactions with biological targets.
Molecular Information
The molecular characteristics of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide are essential for understanding its behavior in various chemical and biological systems. A comprehensive profile of its molecular information is presented in Table 1 below.
Table 1: Molecular Information of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
| Parameter | Value |
|---|---|
| CAS No. | 1020722-29-5 |
| Molecular Formula | C₁₆H₁₆Cl₂N₂O₂ |
| Molecular Weight | 339.2 g/mol |
| IUPAC Name | N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide |
| Physical State | Solid (at standard conditions) |
| Appearance | Not specified in available data |
| Solubility | Likely soluble in organic solvents due to its structure |
The molecular formula C₁₆H₁₆Cl₂N₂O₂ indicates the presence of 16 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms. This composition directly relates to the functional groups present in the structure: the aminophenyl group, the dichlorophenoxy group, and the butanamide linker. The molecular weight of 339.2 g/mol places it in a range that is potentially favorable for drug-like properties, as many successful pharmaceutical compounds have molecular weights below 500 g/mol.
Biological Activities
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide has demonstrated promising biological activities, particularly in the realm of antimicrobial and antifungal properties. These activities make it a compound of significant interest for potential therapeutic applications. Preliminary studies suggest that the compound exhibits considerable activity against various pathogens, although the complete spectrum of its antimicrobial efficacy requires further investigation.
Mechanism of Action
The exact mechanism of action of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide remains largely unexplored, although hypotheses can be formulated based on its structural features and the known mechanisms of related compounds. The current understanding suggests that the compound may interact with specific molecular targets within biological pathways, potentially modulating enzyme activities or receptor functions. These interactions could disrupt essential cellular processes in target organisms, leading to the observed antimicrobial and antifungal effects.
Comparative Analysis with Similar Compounds
Table 2: Comparative Analysis of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Reported Activities |
|---|---|---|---|---|
| N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide | C₁₆H₁₆Cl₂N₂O₂ | 339.2 | Reference compound | Antimicrobial, antifungal |
| 4-(2,4-dichlorophenoxy)-N-(pyridin-4-yl)butanamide | C₁₅H₁₄Cl₂N₂O₂ | ~340.21 | Pyridin-4-yl group instead of 3-aminophenyl | Potential herbicidal, possible biological target interactions |
| N-(3-AMINOPHENYL)BUTANAMIDE | C₁₀H₁₄N₂O | 178.23 | Lacks dichlorophenoxy group | Not specified in available data |
| (RS)-2-(2,4-Dichlorophenoxy)propanoic acid (dichlorprop) | C₉H₈Cl₂O₃ | ~233 | Carboxylic acid instead of amide, shorter chain | Herbicidal |
The comparison reveals that while all these compounds share certain structural elements, their differences in functional groups and molecular architecture likely result in distinct biological activities and potential applications . For instance, the replacement of the 3-aminophenyl group with a pyridin-4-yl group, as seen in 4-(2,4-dichlorophenoxy)-N-(pyridin-4-yl)butanamide, might alter the compound's ability to engage in hydrogen bonding interactions, potentially affecting its biological target specificity.
Current Research Status
The research status suggests that the compound is still in the discovery or early development phase rather than in advanced preclinical or clinical investigations. This early-stage positioning presents opportunities for researchers to explore various aspects of the compound, including optimization of its synthesis, detailed characterization of its biological activities, and exploration of structure modifications to enhance desired properties and minimize potential adverse effects.
Future Research Directions
Future research on N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide should focus on several key areas to fully understand its properties and maximize its potential applications. These research directions could include:
-
Detailed structure-activity relationship studies to identify the specific structural features responsible for antimicrobial and antifungal activities
-
Comprehensive mechanistic investigations to elucidate the precise molecular targets and pathways affected by the compound
-
Development of more efficient and environmentally friendly synthesis methods to facilitate scaled production
-
Toxicological evaluations to assess safety profiles for various applications
-
Formulation studies to enhance stability, bioavailability, and delivery for specific applications
Additionally, exploration of structural modifications to enhance specific activities or introduce new functionalities could lead to the development of derivative compounds with improved properties. For instance, modifications to the aminophenyl group or alterations in the length of the butanamide linker might affect target specificity or potency. Such structure-based design approaches could be guided by computational modeling to predict the effects of proposed modifications before synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume